

# An In-depth Technical Guide to the Synthesis of Fluticasone Acetate

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## Compound of Interest

Compound Name: Fluticasone acetate

Cat. No.: B122915

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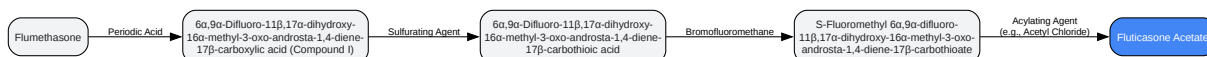
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for **fluticasone acetate**, a glucocorticoid steroid. The synthesis is a multi-step process commencing from the readily available steroid precursor, flumethasone. This document details the chemical transformations, key intermediates, and experimental protocols, with all quantitative data summarized for clarity.

## Core Synthesis Pathway

The synthesis of **fluticasone acetate**, identified as fluticasone propionate impurity C, involves a series of chemical transformations starting from flumethasone. The key strategic steps include the oxidative cleavage of the C17 side chain of flumethasone to form a carboxylic acid, followed by thioesterification and subsequent S-fluoromethylation. The distinguishing step for producing the acetate ester is the acylation of the 17 $\alpha$ -hydroxyl group.

A detailed, step-by-step synthesis pathway is outlined below:



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Figure 1. Overall synthesis pathway for **Fluticasone Acetate** from Flumethasone.

## Precursors and Key Intermediates

The primary precursor for the synthesis of **fluticasone acetate** is Flumethasone. The synthesis proceeds through several key intermediates as detailed in the pathway above.

Precursor/Intermediate	Chemical Name	Role in Synthesis
Flumethasone	6 $\alpha$ ,9 $\alpha$ -Difluoro-11 $\beta$ ,17 $\alpha$ ,21-trihydroxy-16 $\alpha$ -methylpregna-1,4-diene-3,20-dione	Starting Material
Compound I	6 $\alpha$ ,9 $\alpha$ -Difluoro-11 $\beta$ ,17 $\alpha$ -dihydroxy-16 $\alpha$ -methyl-3-oxo-androsta-1,4-diene-17 $\beta$ -carboxylic acid	Key intermediate after oxidative cleavage
Intermediate II	6 $\alpha$ ,9 $\alpha$ -Difluoro-11 $\beta$ ,17 $\alpha$ -dihydroxy-16 $\alpha$ -methyl-3-oxo-androsta-1,4-diene-17 $\beta$ -carbothioic acid	Intermediate after introduction of the thioic acid group
Intermediate III	S-Fluoromethyl 6 $\alpha$ ,9 $\alpha$ -difluoro-11 $\beta$ ,17 $\alpha$ -dihydroxy-16 $\alpha$ -methyl-3-oxo-androsta-1,4-diene-17 $\beta$ -carbothioate	Intermediate after S-fluoromethylation
Fluticasone Acetate	S-Fluoromethyl 17 $\alpha$ -acetoxy-6 $\alpha$ ,9 $\alpha$ -difluoro-11 $\beta$ -hydroxy-16 $\alpha$ -methyl-3-oxo-androsta-1,4-diene-17 $\beta$ -carbothioate	Final Product

## Quantitative Data Summary

The following table summarizes the reported yields and purities for the initial step of the synthesis.

Reaction Step	Starting Material	Product	Reagents	Yield (%)	Purity (%)	Reference
Oxidative Cleavage	Flumethasone	Compound I	Periodic Acid, Tetrahydrofuran, Water	99.12	98	<a href="#">[1]</a>

## Experimental Protocols

### Step 1: Synthesis of 6 $\alpha$ ,9 $\alpha$ -Difluoro-11 $\beta$ ,17 $\alpha$ -dihydroxy-16 $\alpha$ -methyl-3-oxo-androsta-1,4-diene-17 $\beta$ -carboxylic acid (Compound I)

This protocol is based on the synthesis of a key intermediate as described in patent literature. [\[1\]](#)

#### Materials:

- Flumethasone: 30.0 g
- Periodic Acid: 25.0 g
- Tetrahydrofuran (THF): 165 mL
- Purified Water: 225 mL + 225 mL + 90 mL

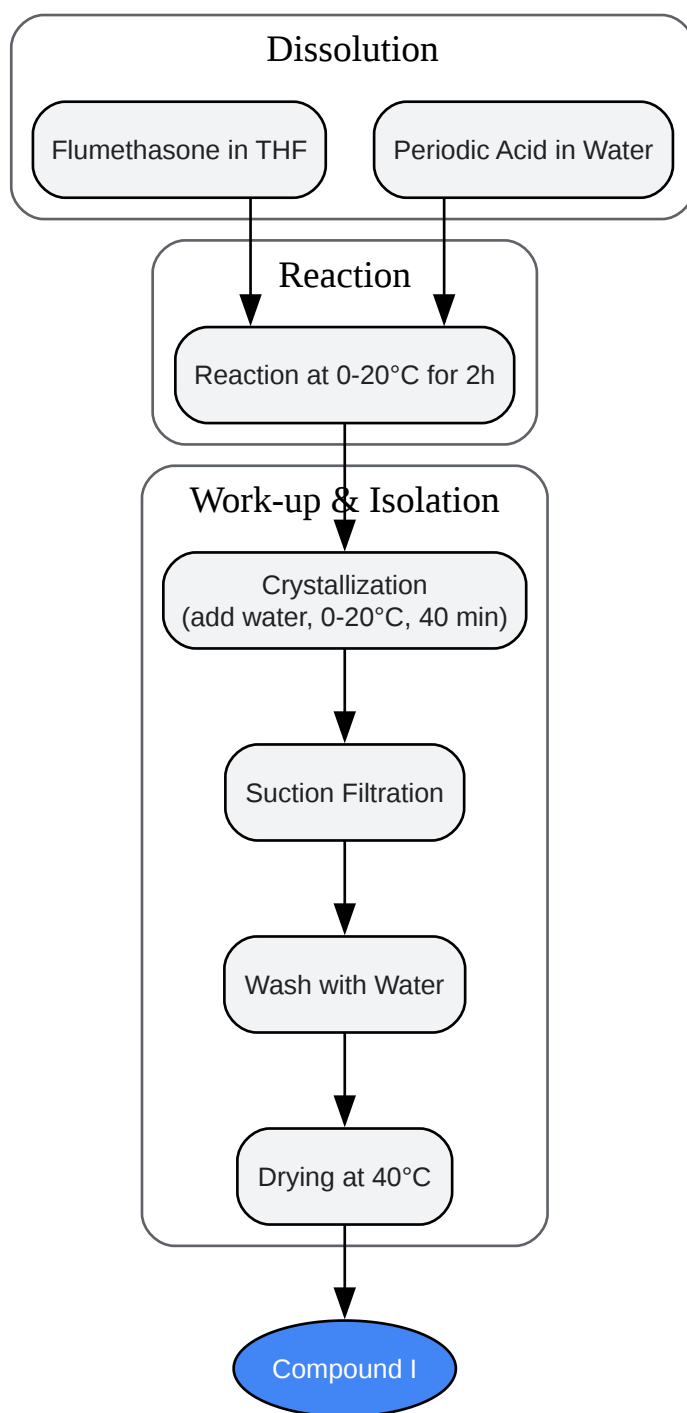
#### Procedure:

- In a 1.0 L three-necked reaction flask, dissolve 30.0 g of flumethasone in 165 mL of tetrahydrofuran with stirring.
- In a separate container, dissolve 25.0 g of periodic acid in 225 mL of water.
- Slowly add the periodic acid solution to the reaction flask.

- Maintain the reaction temperature between 0-20°C and continue stirring for 2 hours.
- After the reaction is complete, add 225 mL of purified water to the reaction solution.
- Control the temperature at 0-20°C and stir for 40 minutes to induce crystallization.
- Collect the precipitate by suction filtration.
- Wash the filter cake with 90 mL of water.
- Dry the filter cake at 40°C to obtain an off-white solid of Compound I.

Expected Outcome:

- Yield: 28.72 g (99.12%)[\[1\]](#)
- Purity: 98%[\[1\]](#)



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Figure 2. Experimental workflow for the synthesis of Compound I.

## Subsequent Synthesis Steps (General Pathway)

Following the synthesis of Compound I, the pathway to **fluticasone acetate** involves the following general transformations as inferred from related syntheses:[2]

- Thioesterification of Compound I: Compound I is reacted with a sulfurating agent (e.g., Lawesson's reagent or H<sub>2</sub>S in the presence of a coupling agent) to form the corresponding 17β-carbothioic acid.
- Acylation of the 17α-hydroxyl group: The 17α-hydroxyl group of the carbothioic acid intermediate is then esterified using an acylating agent. For **fluticasone acetate**, this would be an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.
- S-Fluoromethylation: The final step involves the alkylation of the sulfur atom with a fluoromethylating agent, such as bromofluoromethane, to yield **fluticasone acetate**.

Detailed experimental protocols and quantitative data for these latter steps for the specific synthesis of **fluticasone acetate** are not extensively available in the public domain, as it is often characterized as an impurity. However, the general procedures for these transformations are well-established in steroid chemistry. Researchers should adapt protocols from the synthesis of analogous compounds like fluticasone propionate, substituting the appropriate acylating agent.

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## References

- 1. Synthesis method of fluticasone propionate impurities - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN110105419B - Synthesis method of fluticasone propionate impurity - Google Patents [patents.google.com]
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